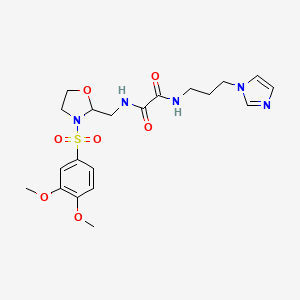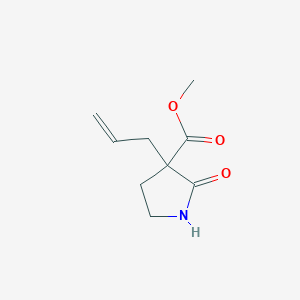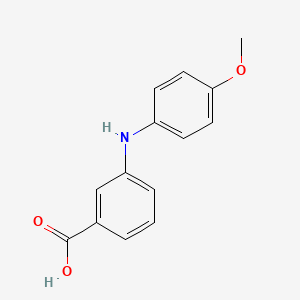
2-(4-bromo-2-fluorophenoxy)-N-(cyanomethyl)-N-ethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-fluorophenoxy)-N-(cyanomethyl)-N-ethylacetamide, commonly known as BFEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. BFEA is a member of the acetamide family of compounds and is characterized by its unique molecular structure, which contains a bromine and fluorine atom attached to a phenyl ring, a cyanomethyl group, and an ethyl acetamide moiety. In
Scientific Research Applications
BFEA has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, BFEA has been found to inhibit the growth of human leukemia cells and induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of BFEA is not fully understood, but it is believed to involve the inhibition of protein synthesis and the induction of apoptosis in cancer cells. BFEA has been shown to downregulate the expression of anti-apoptotic proteins and upregulate the expression of pro-apoptotic proteins in cancer cells.
Biochemical and Physiological Effects
BFEA has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, BFEA has been found to inhibit the activity of the proteasome, a complex of enzymes that is responsible for the degradation of misfolded and damaged proteins.
Advantages and Limitations for Lab Experiments
One of the main advantages of BFEA is its potent cytotoxic activity against cancer cells. This makes it a promising candidate for the development of new anticancer drugs. However, BFEA has some limitations for lab experiments. It is relatively unstable in aqueous solutions and has a short half-life. Additionally, it has poor solubility in water, which can make it difficult to work with in some experimental settings.
Future Directions
There are several future directions for the study of BFEA. One area of research could focus on the development of new synthetic methods for BFEA that improve yield and stability. Another area of research could focus on the development of new formulations of BFEA that improve solubility and bioavailability. Additionally, future research could explore the potential of BFEA as a treatment for other diseases, such as autoimmune disorders and infectious diseases.
Synthesis Methods
The synthesis of BFEA involves the reaction of 2-(4-bromo-2-fluorophenoxy)acetic acid with cyanomethyl triethylammonium chloride in the presence of N,N-diisopropylethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride. The reaction mixture is then subjected to acid hydrolysis to yield the desired product. The overall yield of this method is approximately 40%.
properties
IUPAC Name |
2-(4-bromo-2-fluorophenoxy)-N-(cyanomethyl)-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2O2/c1-2-16(6-5-15)12(17)8-18-11-4-3-9(13)7-10(11)14/h3-4,7H,2,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJNPXIJNMVXPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)COC1=C(C=C(C=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-fluorophenoxy)-N-(cyanomethyl)-N-ethylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

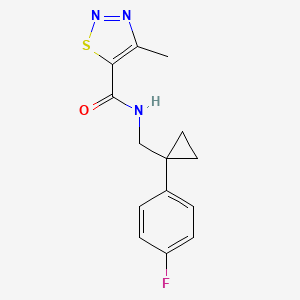
![2-[4-(Benzylsulfonyl)-1,4-diazepan-1-yl]-4,6-dimethylnicotinonitrile](/img/structure/B2882499.png)


![1-(6-cyclopropylpyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2882505.png)
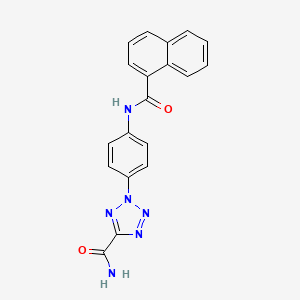

![3-[Tert-butyl(dimethyl)silyl]oxythietane-3-carbaldehyde](/img/structure/B2882510.png)
![2-Amino-4-(5-bromo-2-fluorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2882511.png)
![Methylethyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acet ate](/img/structure/B2882512.png)
